molecular formula C21H28N6O3S B2742346 2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide CAS No. 941948-24-9

2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide

Cat. No.: B2742346
CAS No.: 941948-24-9
M. Wt: 444.55
InChI Key: HTPMAAHHDRXGCQ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with dimethoxy groups and a pyrazolo[3,4-d]pyrimidine moiety, which is further functionalized with an amino and methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Functionalization of the pyrazolo[3,4-d]pyrimidine: Introduction of the amino and methylsulfanyl groups can be done using nucleophilic substitution reactions.

    Attachment of the benzamide moiety: This step involves coupling reactions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The dimethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Materials Science: Its unique structure can be explored for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine moiety is known to interact with enzymes or receptors, potentially inhibiting their activity. The amino and methylsulfanyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxy-N-(2-methylpropyl)aniline: Similar structure but lacks the pyrazolo[3,4-d]pyrimidine moiety.

    2,3-dimethoxy-N,N,N’,N’-tetramethyl-1,4-butanediamine: Contains dimethoxy groups but has a different core structure.

Uniqueness

2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is unique due to its combination of a benzamide core with a pyrazolo[3,4-d]pyrimidine moiety, which imparts specific biological activities and chemical properties not found in the similar compounds listed above.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-13(2)11-23-18-16-12-24-27(19(16)26-21(25-18)31-5)9-8-22-20(28)15-7-6-14(29-3)10-17(15)30-4/h6-7,10,12-13H,8-9,11H2,1-5H3,(H,22,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPMAAHHDRXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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